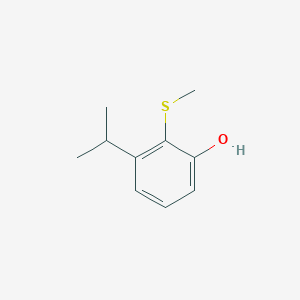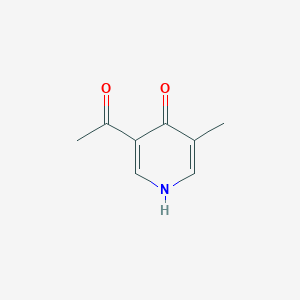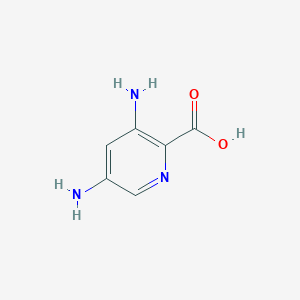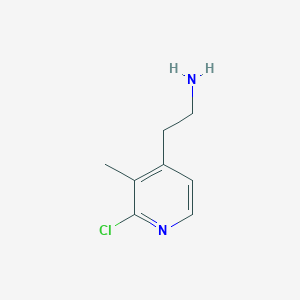
2-(2-Chloro-3-methylpyridin-4-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3-methylpyridin-4-YL)ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with an ethanamine side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-3-methylpyridin-4-YL)ethanamine can be achieved through several methods. One common approach involves the reaction of 2-chloro-3-methylpyridine with ethylene diamine under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
2-(2-Chloro-3-methylpyridin-4-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of the corresponding amine derivatives.
Substitution: Formation of substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chloro-3-methylpyridin-4-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(2-Chloro-3-methylpyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 2-(1-Methylpiperidin-4-yl)ethanamine
- 2-(1,2,3,4-Tetrahydro-6-methoxynaphthalen-4-yl)ethanamine
- N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
2-(2-Chloro-3-methylpyridin-4-YL)ethanamine is unique due to the presence of both a chloro and a methyl group on the pyridine ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.
特性
分子式 |
C8H11ClN2 |
|---|---|
分子量 |
170.64 g/mol |
IUPAC名 |
2-(2-chloro-3-methylpyridin-4-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-6-7(2-4-10)3-5-11-8(6)9/h3,5H,2,4,10H2,1H3 |
InChIキー |
PINIXTYGNDLSOX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CN=C1Cl)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



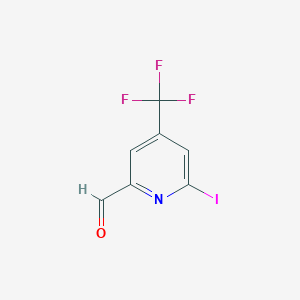

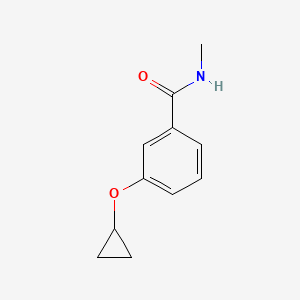



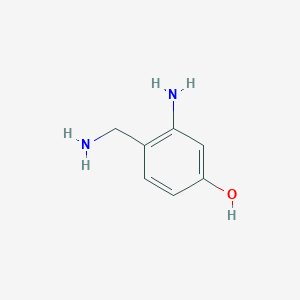
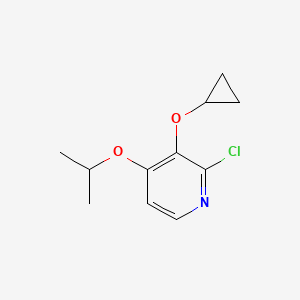
![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
